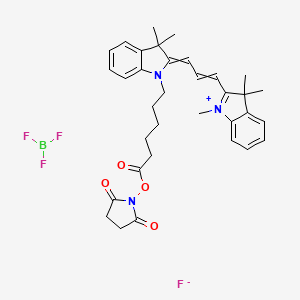

Cyanine3 NHS ester minimal dye

Description

Significance and Role of Cyanine (B1664457) Dyes in Modern Bio-Research

Cyanine dyes are a class of synthetic organic compounds that have become indispensable in biotechnology and life sciences. axispharm.com Their fundamental structure, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings, gives rise to their most valuable properties: intense fluorescence and a wide range of absorption and emission wavelengths. axispharm.comcreative-diagnostics.com These characteristics, including high quantum yields and good photostability, make them ideal for a multitude of bioimaging techniques. nih.gov

The versatility of cyanine dyes allows for their application in labeling a diverse array of biomolecules, including proteins, nucleic acids (DNA and RNA), and lipids. axispharm.comnih.gov This labeling enables researchers to track these molecules within living cells and tissues, providing insights into cellular structure, function, and dynamics with high sensitivity and resolution. axispharm.comnih.gov Key applications include:

Fluorescence Microscopy: Tagging specific proteins or cellular components allows for their visualization, helping to elucidate their distribution and interactions within the cellular environment. axispharm.com

Flow Cytometry: Cyanine dyes are used to label and analyze the properties of cells in a fluid stream, a technique crucial in immunology and hematology. axispharm.com

Nucleic Acid Analysis: In techniques like Fluorescence In Situ Hybridization (FISH), cyanine-labeled probes bind to specific DNA or RNA sequences, enabling the mapping of genes within cells. axispharm.com

Near-Infrared (NIR) Imaging: Certain cyanine dyes absorb and emit light in the near-infrared spectrum (700-900 nm). This is particularly advantageous for in vivo imaging, as light in this range can penetrate deeper into tissues with reduced autofluorescence, leading to clearer images. nih.govphotonics.com

The ability to chemically modify the structure of cyanine dyes allows for the fine-tuning of their spectral properties, creating a palette of fluorescent labels that can be used for multi-color imaging, where several different molecules are visualized simultaneously. axispharm.comcreative-diagnostics.com This adaptability, combined with their brightness and stability, has solidified the role of cyanine dyes as essential tools for advancing our understanding of complex biological systems. creative-diagnostics.comnih.gov

Overview of Amine-Reactive Fluorescent Probes

To attach a fluorescent dye like a cyanine to a biomolecule, a chemical "handle" is needed. This is where amine-reactive probes come into play. Many biomolecules, most notably proteins, have primary amines (–NH₂) available for chemical modification. The most common location for these amines on proteins is the side chain of lysine (B10760008) residues and the N-terminus of the polypeptide chain. glenresearch.comacs.org

Amine-reactive fluorescent probes are fluorophores that have been equipped with a specific functional group that can readily and selectively form a stable covalent bond with a primary amine. glenresearch.com Among the most widely used amine-reactive functional groups is the N-hydroxysuccinimide (NHS) ester. glenresearch.comnih.gov

The reaction between an NHS ester and a primary amine is a type of acylation known as aminolysis. glenresearch.comnih.gov This reaction proceeds efficiently under mild, near-physiological to slightly alkaline aqueous conditions (typically pH 7 to 9). glenresearch.comnih.gov The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a highly stable amide bond, covalently linking the fluorescent dye to the target molecule, and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com

The key advantages of using NHS esters for bioconjugation include:

Selectivity: They show strong preference for reacting with primary aliphatic amines over other functional groups present in biomolecules. glenresearch.com

Stability of the final product: The resulting amide bond is very stable, ensuring the fluorescent label remains attached to its target throughout the experiment. glenresearch.com

Favorable reaction conditions: The reaction can be carried out in aqueous buffers at pH levels that are generally compatible with maintaining the structure and function of most proteins. nih.gov

Cyanine3 NHS ester is a prime example of such a probe. It combines the bright fluorescent properties of the Cyanine3 (Cy3) dye with the specific amine-reactivity of the NHS ester group. aatbio.compeg.ink This makes it a powerful reagent for fluorescently labeling proteins, antibodies, and other amine-containing molecules for a wide range of research applications. aatbio.comglpbio.com For instance, an antibody labeled with Cy3 NHS ester can be used as a secondary antibody in immunofluorescence to detect a primary antibody bound to a specific cellular target, allowing for visualization of that target's location. aatbio.com Similarly, oligonucleotides modified to contain a primary amine can be labeled with Cy3 NHS ester for use in FISH and other nucleic acid-based assays. glenresearch.comaatbio.com

Data and Findings

The utility of Cyanine3 NHS ester is defined by its specific chemical and spectral properties.

Spectral Properties of Cyanine3: The core of the probe, the Cyanine3 fluorophore, has distinct absorption and emission characteristics that make it suitable for standard fluorescence microscopy setups.

| Property | Value | Reference |

| Peak Excitation Wavelength | ~550-555 nm | creative-diagnostics.comaatbio.comalfa-chemistry.com |

| Peak Emission Wavelength | ~569-570 nm | creative-diagnostics.comaatbio.comalfa-chemistry.com |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | aatbio.comtaylorandfrancis.com |

| Quantum Yield | ~0.15 | aatbio.com |

| Fluorescence Color | Orange-Red | glpbio.comalfa-chemistry.com |

This table presents the typical spectral properties of the Cy3 dye. The exact wavelengths can vary slightly depending on the solvent environment and conjugation to a biomolecule.

Chemical Reactivity of NHS Esters: The NHS ester moiety provides the mechanism for attaching the dye to the target.

Reaction Target: Primary aliphatic amines (e.g., lysine side chains, N-terminal amines of proteins). glenresearch.comacs.org

Reaction pH: Optimal range is typically pH 7.2-9. nih.govthermofisher.com

Reaction Product: A stable amide bond. glenresearch.com

Competing Reaction: Hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with pH. This makes timely use of the dissolved reagent important. nih.govthermofisher.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H40BF4N3O4 |

|---|---|

Molecular Weight |

641.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride |

InChI |

InChI=1S/C34H40N3O4.BF3.FH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;2-1(3)4;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;;1H/q+1;;/p-1 |

InChI Key |

STPLGCDKSHGEBA-UHFFFAOYSA-M |

Canonical SMILES |

B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[F-] |

Origin of Product |

United States |

Bioconjugation Methodologies and Strategies

Amine-Reactive Chemistry of NHS Esters with Biomolecules

The core of Cyanine3 NHS ester's functionality lies in its ability to react with primary amines. lumiprobe.com This reactivity is highly selective, forming stable and robust amide bonds that permanently link the fluorescent dye to the target biomolecule. omichem.comglenresearch.com

Covalent Coupling with Primary Amine Groups

The NHS ester group is an activated ester. The reaction mechanism involves the nucleophilic attack of a primary aliphatic amine on the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, followed by the elimination of the N-hydroxysuccinimide leaving group, creating a stable amide bond. glenresearch.com This covalent linkage is significantly more stable than non-covalent interactions, ensuring that the fluorescent label remains attached to the biomolecule under various experimental conditions. nih.gov

Specificity towards Lysine (B10760008) Residues and N-terminal Amines

In proteins and peptides, the primary targets for Cyanine3 NHS ester are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. lumiprobe.comnih.gov Lysine residues are frequently available on the surface of proteins, making them accessible for labeling. nih.gov While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com The reactivity of specific lysine residues can be influenced by their local microenvironment within the protein structure, including solvent accessibility and the proximity of other charged groups. raineslab.comnih.gov Studies have shown that the N-terminal α-amino group can exhibit higher reactivity compared to in-chain lysine residues due to its lower pKa. raineslab.com

Reaction Optimization for Fluorescent Labeling

To achieve efficient and reproducible labeling of biomolecules with Cyanine3 NHS ester, several reaction parameters must be carefully controlled. The pH of the reaction buffer and the concentration of the biomolecule are two of the most critical factors influencing the yield and quality of the final conjugate.

Impact of pH on Conjugation Efficiency

The pH of the reaction buffer is a crucial determinant of the efficiency of the conjugation reaction. interchim.fr The primary amine groups on biomolecules must be in a deprotonated, nucleophilic state to react with the NHS ester. nih.gov The optimal pH for this reaction is typically between 8.0 and 9.0, with a range of 8.3 to 8.5 often cited as ideal. omichem.comlumiprobe.cominterchim.fr At a pH below 8.0, the labeling efficiency can be significantly reduced because a larger proportion of the amine groups will be protonated and therefore non-reactive. medchemexpress.com Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester becomes a significant competing reaction, which can also decrease the labeling yield. interchim.frthermofisher.com The half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6. thermofisher.com Therefore, maintaining the pH within the optimal range is essential for maximizing the conjugation efficiency. Interestingly, the fluorescence intensity of the Cyanine3 dye itself is largely independent of pH, remaining stable across a broad range from pH 4 to 10. aatbio.comlumiprobe.com

Influence of Biomolecule Concentration on Labeling Yield

The concentration of the biomolecule to be labeled also plays a significant role in the outcome of the conjugation reaction. Higher concentrations of the target protein or oligonucleotide generally lead to better labeling yields. interchim.fr For protein labeling, concentrations of 2 mg/mL or higher are often recommended. medchemexpress.comaatbio.com If the protein concentration is below this threshold, the labeling efficiency can be greatly diminished. medchemexpress.comaatbio.com This is because at lower concentrations, the competing hydrolysis of the NHS ester becomes more probable relative to the desired reaction with the biomolecule. nih.gov For optimal results, a final protein concentration range of 2-10 mg/mL is often suggested. medchemexpress.comaatbio.com Similarly, for oligonucleotide conjugation, using a higher concentration of the amine-modified oligo can help drive the reaction towards the formation of the desired labeled product. glenresearch.com

Table 1: Summary of Key Reaction Parameters for Cyanine3 NHS Ester Conjugation

| Parameter | Recommended Range/Condition | Rationale |

| Reaction pH | 8.0 - 9.0 (Optimal: 8.3 - 8.5) | Ensures primary amines are deprotonated and nucleophilic while minimizing NHS ester hydrolysis. omichem.comlumiprobe.cominterchim.frmedchemexpress.com |

| Protein Concentration | ≥ 2 mg/mL (Optimal: 2-10 mg/mL) | Higher concentration increases the probability of reaction with the biomolecule over hydrolysis. medchemexpress.comaatbio.com |

| Reaction Buffer | Amine-free (e.g., phosphate, bicarbonate, borate) | Prevents competition for the NHS ester from primary amines in the buffer (e.g., Tris). medchemexpress.com |

| Solvent for Dye | Anhydrous DMSO or DMF | Ensures the dye is fully dissolved before adding to the aqueous reaction mixture. omichem.commedchemexpress.com |

Strategies for Controlling Degree of Labeling (DOL) and Preventing Self-Quenching

The Degree of Labeling (DOL) is a critical parameter in bioconjugation, representing the average number of dye molecules conjugated to a single biomolecule. jenabioscience.comnanotempertech.com An optimal DOL is crucial for achieving strong fluorescence signals without compromising the biological activity of the labeled molecule. nanotempertech.com A DOL that is too low will result in a weak signal, while an excessively high DOL can lead to self-quenching and potential protein aggregation. jenabioscience.comnanotempertech.com

Self-quenching occurs when multiple fluorophores are in close proximity, leading to a decrease in fluorescence intensity. This phenomenon can be mitigated by controlling the DOL. Several strategies can be employed to control the DOL:

Molar Ratio of Dye to Protein: The most direct method to control the DOL is by adjusting the molar ratio of the Cyanine3 NHS ester to the protein during the conjugation reaction. medchemexpress.comaatbio.com A common starting point is a 10:1 molar excess of dye to protein, but this ratio often requires optimization depending on the specific protein and desired DOL. medchemexpress.comaatbio.com For many proteins, a DOL of 2 to 10 is recommended. aatbio.com

Protein Concentration: The concentration of the protein solution can also influence the labeling efficiency. Higher protein concentrations (ideally 2-10 mg/mL) generally lead to more efficient labeling. interchim.frjenabioscience.commedchemexpress.com

Reaction Time: Adjusting the incubation time of the reaction provides another level of control. Shorter reaction times will generally result in a lower DOL. jenabioscience.com

pH: While the optimal pH range for the reaction is 8.3-8.5, slight adjustments within this range can fine-tune the reaction rate and thus the DOL. interchim.frlumiprobe.com

To prevent self-quenching, it is generally recommended to aim for a DOL where the fluorophores are sufficiently spaced on the biomolecule. For many applications, a DOL of approximately one dye molecule per 200 amino acids is considered ideal. jenabioscience.com In some cases, asymmetrically charged dyes have been designed to minimize self-aggregation and quenching even at higher labeling densities. nih.gov

Considerations for Aqueous Systems

The solubility of the labeling reagent in the reaction buffer is a key consideration for successful bioconjugation. Cyanine3 NHS ester exists in both non-sulfonated and sulfonated forms, which differ significantly in their aqueous solubility. nanopaprika.eu

Utilization of Sulfonated Derivatives for Enhanced Aqueous Solubility

For applications requiring purely aqueous conditions, sulfonated Cyanine3 NHS ester is the preferred choice. ibiantech.com The presence of sulfonate groups significantly increases the hydrophilicity and water solubility of the dye. ibiantech.comaxispharm.comlumiprobe.com This allows for efficient labeling of proteins and other biomolecules directly in aqueous buffers without the need for organic co-solvents. ibiantech.com This is particularly advantageous for delicate proteins that are prone to denaturation or have low solubility in the presence of organic solvents. ibiantech.comlumiprobe.com

Role of Organic Co-solvents for Non-sulfonated Variants

The non-sulfonated version of Cyanine3 NHS ester has low solubility in water. nanopaprika.euantibodies.com Therefore, its use in bioconjugation reactions necessitates the use of an organic co-solvent to first dissolve the dye before it is added to the aqueous protein solution. glpbio.comnanopaprika.euapexbt.com Commonly used co-solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). glpbio.comapexbt.com Typically, the dye is dissolved in a small volume of the organic solvent (e.g., 1/10th of the total reaction volume) and then added to the buffered protein solution. interchim.fr It is important to ensure that the final concentration of the organic co-solvent in the reaction mixture is low (typically 5-20%) to minimize potential denaturation of the protein. nanopaprika.eu When using DMF, it is crucial to use a high-quality, amine-free grade, as the presence of dimethylamine (B145610) impurities can react with the NHS ester. lumiprobe.com

Preservation of Protein Structure during Labeling

Maintaining the structural integrity and biological function of the protein during the labeling process is paramount. Several factors contribute to preserving the protein's native conformation:

Minimizing Organic Co-solvents: As mentioned, for non-sulfonated dyes, the concentration of the organic co-solvent should be kept to a minimum to avoid protein denaturation. nanopaprika.eu When possible, using sulfonated dyes eliminates this concern. ibiantech.com

Controlling the Degree of Labeling: Over-labeling can not only cause self-quenching but also potentially alter the protein's structure and function. nanotempertech.comnih.gov Therefore, careful optimization of the DOL is essential.

Avoiding Harsh Conditions: The labeling reaction is generally performed under mild conditions (room temperature or 4°C) and at a physiological or slightly alkaline pH, which are typically well-tolerated by most proteins. interchim.fr

Purification: After the labeling reaction, it is crucial to purify the conjugate to remove unreacted dye and any byproducts. medchemexpress.comjenabioscience.com Gel filtration chromatography is a common and gentle method for separating the labeled protein from smaller molecules. interchim.fraatbio.com

By carefully considering these factors, researchers can successfully label proteins with Cyanine3 NHS ester while preserving their structure and function for downstream applications.

Advanced Imaging and Detection Applications

Cellular and Subcellular Imaging Techniques

The vibrant and stable fluorescence of Cy3 makes it a workhorse for visualizing cellular and subcellular structures with high clarity and detail. alfa-chemistry.comyusiyy.com

Immunofluorescence (IF) and Immunocytochemistry (ICC)

In both immunofluorescence (IF) and immunocytochemistry (ICC), Cy3 NHS ester is widely used to label antibodies, which then bind to specific antigens within cells or tissues. aatbio.comyusiyy.com This allows for the precise localization and visualization of proteins and other molecules. For instance, researchers can visualize cytoskeletal components by using a primary antibody against a protein like tubulin, followed by a secondary antibody conjugated with Cy3. aatbio.com This technique provides semi-quantitative information about protein abundance and subcellular distribution. antibodies.com The versatility of IF allows for multiplexing, where multiple antigens can be detected simultaneously by using primary antibodies from different species and secondary antibodies conjugated to spectrally distinct fluorophores. antibodies.com

High-Resolution Microscopy Approaches

The photostability and brightness of Cy3 derivatives make them suitable for high-resolution imaging techniques that push the boundaries of optical resolution. alfa-chemistry.com These advanced microscopy methods, such as super-resolution microscopy, benefit from the strong and durable signal provided by Cy3, enabling the visualization of cellular structures with nanoscale detail. nih.gov Covalent labeling with small-molecule fluorophores like Cy3 NHS ester can reveal the general physiology of a sample by targeting abundant functional groups, offering a complementary approach to traditional antibody-based staining. nih.gov

Live Cell Imaging Studies

The ability to rapidly label cell surface proteins makes Cy3 NHS ester a valuable tool for live-cell imaging. The NHS ester chemistry facilitates quick and efficient labeling of exposed amine groups on cell surface proteins, typically within minutes, which minimizes the passive internalization of the dye. nih.gov This enables researchers to track the dynamic movements and interactions of cell membranes and membrane proteins in real-time. For example, this technique has been used to visualize transient membrane protein accumulation at cell-cell contacts and the bidirectional migration of proteins guided by membrane fibers. nih.gov

Application in Flow Cytometry

Cy3 NHS ester is also employed in flow cytometry for the fluorescent labeling of cells. peg.inkaxispharm.com By conjugating the dye to antibodies or other molecules that bind to specific cell populations, researchers can identify and quantify these cells within a heterogeneous sample. The bright fluorescence of Cy3 ensures a strong signal for detection as the labeled cells pass through the laser of the flow cytometer.

Nucleic Acid-Based Research Methodologies

Beyond protein studies, Cy3 NHS ester plays a crucial role in the visualization and analysis of nucleic acids.

Fluorescent In Situ Hybridization (FISH)

Fluorescent in situ hybridization (FISH) is a powerful technique used to detect specific DNA or RNA sequences within the context of the cell or tissue. nih.govyoutube.com In FISH, oligonucleotide probes complementary to the target sequence are labeled with a fluorophore. Cy3 is a commonly used fluorophore for these probes, allowing for the spatial mapping of genetic material. aatbio.com The bright and stable fluorescence of Cy3 enables the clear visualization of the location of specific genes or RNA transcripts. Multiplex FISH experiments can be performed using probes labeled with different colored fluorophores, allowing for the simultaneous detection of multiple nucleic acid targets. thermofisher.com

Table 2: Research Applications of Cyanine3 NHS Ester in Imaging and Detection

| Application | Description | Key Research Findings |

| Immunofluorescence (IF) / Immunocytochemistry (ICC) | Labeling of primary or secondary antibodies to visualize specific proteins in fixed cells and tissues. aatbio.comyusiyy.com | Enables visualization of subcellular structures like the cytoskeleton and allows for semi-quantitative analysis of protein expression and localization. aatbio.comantibodies.com |

| High-Resolution Microscopy | Use in super-resolution imaging techniques due to its brightness and photostability. alfa-chemistry.comnih.gov | Allows for nanoscale imaging of cellular and subcellular structures, providing detailed insights into cellular organization. nih.gov |

| Live Cell Imaging | Rapid labeling of cell surface proteins for real-time tracking of dynamic cellular processes. nih.gov | Facilitates the study of membrane dynamics, protein trafficking, and cell-cell interactions in living cells. nih.gov |

| Flow Cytometry | Fluorescent labeling of cells for identification and quantification. peg.inkaxispharm.com | Enables high-throughput analysis and sorting of specific cell populations based on fluorescent signals. |

| Fluorescent In Situ Hybridization (FISH) | Labeling of oligonucleotide probes to detect and localize specific DNA or RNA sequences. aatbio.comnih.gov | Allows for the spatial mapping of genes and transcripts within cells and tissues, crucial for genetic and gene expression studies. aatbio.com |

Real-time Polymerase Chain Reaction (PCR) with TaqMan Probes/Molecular Beacons

Cyanine3 NHS ester is instrumental in the synthesis of fluorescently labeled oligonucleotide probes used in real-time or quantitative PCR (qPCR). aatbio.com This technique allows for the measurement of PCR product accumulation as the amplification reaction occurs. nih.gov Two primary types of probes that utilize dyes like Cy3 are TaqMan probes and Molecular Beacons. thermofisher.com

TaqMan Probes: These are oligonucleotides that contain a fluorescent reporter dye (like Cy3) on one end and a quencher dye on the other. The probe is designed to hybridize to a specific region of the PCR product. thermofisher.com During the extension phase of PCR, the 5' exonuclease activity of the polymerase cleaves the probe, separating the reporter from the quencher. thermofisher.com This separation results in an increase in fluorescence signal that is directly proportional to the amount of amplified product. thermofisher.com

Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore (e.g., Cy3) on one end and a quencher on the other. nih.gov In their free, hairpin form, the proximity of the quencher to the fluorophore prevents fluorescence emission. thermofisher.comnih.gov When the molecular beacon hybridizes to its target sequence during the PCR annealing step, it undergoes a conformational change, separating the fluorophore and quencher, which allows fluorescence to be detected. thermofisher.comnih.gov This signal is a direct measure of the amplicon concentration at that cycle. nih.gov Molecular beacons are highly specific and can discriminate between targets that differ by just a single nucleotide. nih.gov

| Probe Type | Mechanism of Action | Key Feature |

| TaqMan Probe | Hybridizes to target; cleaved by polymerase during extension, separating fluorophore from quencher. thermofisher.com | Relies on polymerase's 5' exonuclease activity; probe is consumed. thermofisher.com |

| Molecular Beacon | Hairpin structure opens upon hybridization to target, separating fluorophore from quencher. thermofisher.comnih.gov | Remains intact during amplification; rebinds in every cycle for signal measurement. thermofisher.com |

Spatial Mapping of Genetic Material

The ability to visualize the location of specific DNA or RNA sequences within a cell or tissue is crucial for understanding genome organization and function. Cyanine3 NHS ester is used to create labeled oligonucleotide probes for such applications, primarily through a technique called Fluorescence In Situ Hybridization (FISH). aatbio.com

In FISH, Cy3-labeled probes are introduced to fixed cells or tissues, where they hybridize to their complementary nucleic acid sequences. aatbio.com The bright fluorescence of the Cy3 dye then allows for the precise localization of this genetic material using fluorescence microscopy. aatbio.com This technique has been employed to map the spatial distribution of genes within cells and has been adapted for more complex applications. aatbio.com For instance, advanced methods combine single-molecule DNA FISH with multiplexed imaging to simultaneously visualize mobile genetic elements, such as plasmids and bacteriophages, and identify their bacterial hosts within complex biofilms. nih.govbiorxiv.org This approach helps reveal spatial heterogeneity in the distribution of genetic material and can identify potential hotspots for horizontal gene transfer. nih.gov

Gene Expression and RNA Detection Techniques

Analyzing gene expression involves detecting and quantifying RNA transcripts. Cy3 NHS ester is a key reagent in techniques designed for this purpose.

Quantitative PCR (qPCR): As detailed in section 3.2.2, qPCR using Cy3-labeled TaqMan probes or molecular beacons is a cornerstone for quantifying gene expression levels with high sensitivity and specificity. nih.gov

Fluorescence In Situ Hybridization (FISH): FISH with Cy3-labeled probes is widely used to detect and visualize the spatial distribution of specific RNA molecules within individual cells, providing insights into gene expression patterns in a morphological context. aatbio.com

Spatial Transcriptomics: This cutting-edge field profiles gene expression while preserving the spatial context of the cells within a tissue. medrxiv.org While not solely reliant on Cy3, the fluorescent labeling principles it embodies are fundamental to the imaging technologies that underpin spatial transcriptomics, which allows for the creation of detailed maps of gene activity across tissues. medrxiv.org

Protein and Antibody Labeling for Research Diagnostics

The NHS ester group of Cyanine3 makes it an ideal reagent for labeling proteins and antibodies for various research and diagnostic applications. medchemexpress.comglpbio.comlumiprobe.com The reaction targets primary amines, predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a stable amide bond. aatbio.comresearchgate.net For optimal labeling efficiency, the reaction is typically performed in a buffer with a pH of 8.5 ± 0.5. aatbio.commedchemexpress.com

Visualization and Quantification of Target Proteins

Once labeled with Cy3, proteins and antibodies become powerful tools for visualizing and quantifying their targets in cells and tissues.

Immunofluorescence (IF) and Immunocytochemistry (ICC): In these widely used techniques, a Cy3-labeled secondary antibody is used to detect a primary antibody that has bound to a specific protein target. This allows for the high-resolution visualization of protein localization and cellular structures, such as the cytoskeleton. aatbio.com

Fluorescence Microscopy: The intense orange signal of Cy3 is easily detectable with standard fluorescence microscopes equipped with appropriate filter sets (e.g., TRITC or Cy3 channels), making it a workhorse fluorophore for cellular imaging. aatbio.comglpbio.cn

Quantitative Proteomics: Cy3 is used in quantitative techniques like Difference Gel Electrophoresis (DIGE), where protein samples are pre-labeled with different cyanine (B1664457) dyes before being mixed and separated on a 2D gel. The relative fluorescence intensity of each spot allows for the accurate quantification of changes in protein abundance between samples. lumiprobe.com

Studies of Protein-Protein Interactions

Understanding how proteins interact is fundamental to cell biology. Cy3-labeled proteins are valuable reagents for investigating these interactions. By labeling a protein of interest, researchers can track its binding to other molecules. For example, a labeling strategy similar to that used for Cy3 was employed to generate a fluorescein-labeled E3 ligase (WWP2). nih.gov This labeled protein was then used in binding studies to show how phosphorylation of its substrate, PTEN, weakens their interaction, providing a mechanistic understanding of the protein's regulation. nih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET), which measures the energy transfer between two different fluorophores on interacting molecules, also rely on specifically labeled proteins to study interaction dynamics in real-time. thermofisher.com

Analysis of Protein Expression Dynamics

Labeling proteins with Cy3 allows researchers to monitor their expression, localization, and turnover over time. This provides a dynamic view of cellular processes. Research findings have demonstrated the utility of protein labeling in studying the temporal changes in biological systems. For instance, proteomic analysis using fluorescent dyes has been applied to study the post-testicular maturation of sperm, assessing the temporal acquisition of motility by tracking changes in the sperm proteome over time. lumiprobe.com These approaches, which rely on the stable covalent labeling of proteins, are essential for elucidating the complex and dynamic nature of protein function in living systems. nih.gov

Western Blotting Applications

Cyanine3 NHS ester is a valuable reagent for fluorescent Western blotting, offering a sensitive and quantitative method for protein detection. In this technique, proteins separated by gel electrophoresis are transferred to a membrane, which is then incubated with a primary antibody specific to the target protein. Subsequently, a secondary antibody conjugated with Cyanine3 NHS ester is used to detect the primary antibody. The dye's bright fluorescence allows for the visualization and quantification of the target protein with high clarity and resolution. axispharm.com This method provides an alternative to traditional chemiluminescent or colorimetric detection methods, enabling multiplex analysis when used in conjunction with other fluorescent dyes with distinct spectral properties.

Tissue-Level Research Applications

Fluorescent Labeling of Tissue Sections

Cyanine3 NHS ester is extensively used for the fluorescent labeling of tissue sections in a technique known as immunohistochemistry (IHC). alfa-chemistry.com In this application, the dye is typically conjugated to a secondary antibody that targets a primary antibody bound to a specific protein within the tissue. This allows for the precise visualization of the distribution and localization of target proteins within the complex architecture of the tissue. alfa-chemistry.com The bright and photostable fluorescence of Cyanine3 provides high-contrast images, facilitating the study of cellular and subcellular structures. axispharm.com

Quantification of Specific Cell Types or Structures in Tissues

The fluorescent signal generated by Cyanine3 NHS ester in labeled tissue sections can be quantified to determine the abundance of specific cell types or structures. By using image analysis software, researchers can measure the intensity and area of fluorescence, providing a quantitative measure of the target protein's expression. This approach is crucial for comparing protein expression levels between different tissues or under various experimental conditions. For instance, it can be used to quantify the number of proliferating cells in a tumor section labeled with a proliferation marker or to assess the density of specific neuronal populations in brain tissue.

In Vivo Imaging Techniques (Non-Clinical Research Focus)

Molecular Tracking in Biological Systems

Cyanine3 NHS ester plays a significant role in non-clinical in vivo imaging, enabling the tracking of molecules within living organisms. alfa-chemistry.com By labeling biomolecules such as proteins, peptides, or small molecule drugs with Cyanine3 NHS ester, researchers can monitor their distribution, accumulation, and clearance in real-time. alfa-chemistry.com The dye's fluorescence allows for non-invasive imaging in small animal models, providing valuable insights into pharmacokinetics and drug targeting. alfa-chemistry.com For example, a drug molecule containing an amino group can be linked to Cyanine3 NHS ester and its journey through the body can be followed using fluorescence imaging techniques. alfa-chemistry.com

Visualization of Cellular Structures in Model Organisms

In model organisms, Cyanine3 NHS ester can be used to visualize cellular structures and processes. When conjugated to antibodies or other targeting moieties, the dye can illuminate specific cells or subcellular compartments. aatbio.com This is particularly useful in developmental biology and neuroscience research, where it allows for the tracking of cell lineages or the visualization of neuronal projections. The ability to label and visualize specific cellular components in a living organism provides a dynamic view of biological processes that is not achievable with fixed tissue studies.

Spectroscopic Investigations and Mechanistic Insights

Fluorescence Resonance Energy Transfer (FRET) Studies

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore (like Cy3) and a suitable acceptor fluorophore when they are in close proximity, typically within 1-10 nanometers. rsc.orgtesisenred.net The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, their relative dipole orientation, and the spectral overlap between the donor's emission and the acceptor's absorption. rsc.org Cyanine3 NHS ester is frequently paired with acceptors like Cyanine5 (Cy5) NHS ester, as this pair exhibits significant spectral overlap and a characteristic Förster radius (R₀)—the distance at which FRET efficiency is 50%—that is well-suited for studying biological macromolecules. nih.govresearchgate.net

Cyanine3 NHS ester is instrumental in FRET-based investigations of molecular binding and self-assembly. By labeling one interacting species with Cy3 and another with an acceptor dye, the formation of a complex can be monitored by the appearance of a FRET signal.

Research on the self-assembly of de novo designed peptides, such as the bis-disulfide dimer LK-3, has utilized Cy3 and Cy5 labeling to directly observe oligomerization. nih.gov In these experiments, a significantly higher FRET efficiency was recorded for the interacting peptide system compared to a non-associating monomeric control, providing clear evidence of intermolecular association at nanomolar concentrations. nih.gov This approach allows for the quantitative assessment of assembly processes in solution. researchgate.netnih.gov

Table 1: FRET Efficiency in Peptide Interaction Studies

| Peptide System | Donor | Acceptor | Observed FRET Efficiency | Interpretation |

|---|---|---|---|---|

| LK-3 Dimer | Cy3 | Cy5 | 0.36 | Strong intermolecular interaction and oligomerization. nih.gov |

| LK-2 Monomer (Control) | Cy3 | Cy5 | 0.17 | Weak, random interactions. nih.gov |

Single-molecule FRET (smFRET) studies using Cy3 NHS ester have provided profound insights into the conformational dynamics of complex biomolecular machinery. By strategically placing Cy3 and an acceptor on a single molecule, changes in the intramolecular distance between the labeling sites can be tracked in real time.

A notable example is the study of the µ-opioid receptor's conformational dynamics. nih.gov Researchers labeled the receptor with a Cy3/Cy5 dye pair to monitor its structural changes upon binding to different ligands. The study identified distinct FRET states corresponding to specific receptor conformations: a high-FRET state (~0.8) was associated with an inactive conformation, while a ligand-dependent low-FRET state (<0.7) signified an active conformation. nih.gov This demonstrated that ligand efficacy directly modulates the receptor's dynamic equilibrium between different functional states. nih.gov Similar approaches have been applied to study the conformational dynamics of other systems, including Holliday junctions and the Cas9 enzyme. doi.org

Table 2: Conformational States of µ-Opioid Receptor Probed by Cy3-Cy5 FRET

| Ligand Type | FRET State | Approximate FRET Efficiency | Inferred Conformation |

|---|---|---|---|

| Antagonist (Naloxone) | High-FRET | ~0.8 | Inactive. nih.gov |

| Agonist (DAMGO) | Low-FRET | <0.7 | Active. nih.gov |

Beyond just measuring distance, FRET studies involving Cyanine3 NHS ester can reveal information about the relative orientation and colocalization of molecules. The efficiency of FRET is dependent on the orientation factor (κ²), which relates the alignment of the donor and acceptor transition dipoles.

Single-Molecule Fluorescence Spectroscopy

The high brightness and photostability of Cy3 make it an excellent fluorophore for single-molecule fluorescence spectroscopy, a technique that observes individual molecules to reveal heterogeneous behaviors and transient intermediates often obscured in ensemble measurements. oup.combiorxiv.org

At the single-molecule level, FRET can be used to determine absolute distances between labeled points on a macromolecule. The FRET efficiency (E) is calculated from the fluorescence intensities of the donor (I_D) and acceptor (I_A) and can be directly related to the inter-dye distance (r). oup.com

The relationship is defined by the equation: E = 1 / (1 + (r/R₀)⁶), where R₀ is the Förster radius. rsc.org By measuring the FRET efficiency of a single molecular complex, the distance r can be calculated. To enhance the range and sensitivity of these measurements, researchers often employ multiple FRET pairs. For instance, in the study of the µ-opioid receptor, a Cy3/Cy5 pair (R₀ ≈ 5.5 nm) was used alongside a Cy3/Cy7 pair (R₀ ≈ 4.0 nm) to accurately probe a wider spectrum of inter-dye distance changes. nih.gov

Table 3: Common FRET Pairs Involving Cyanine3 for Distance Measurement

| FRET Pair (Donor/Acceptor) | Förster Radius (R₀) | Optimal Sensitive Distance Range |

|---|---|---|

| Cyanine3 / Cyanine5 | ~5.5 nm | ~4 - 8 nm. nih.gov |

| Cyanine3 / Cyanine7 | ~4.0 nm | ~3 - 6 nm. nih.gov |

| Cyanine3 / ATTO 647N | N/A | Used to monitor short-range complexes. biorxiv.org |

While standard FRET is highly effective for distances around the R₀ value, measuring shorter distances with high precision presents a challenge. The development of methods to accurately probe these short-range interactions is an active area of research. One key strategy involves the careful selection of dye pairs with different Förster radii. nih.gov By using a FRET pair with a smaller R₀, such as Cy3/Cy7 (R₀ ≈ 4.0 nm), the measurement becomes more sensitive to shorter distances compared to the standard Cy3/Cy5 pair (R₀ ≈ 5.5 nm). nih.gov

Furthermore, smFRET experiments are being used to observe processes that occur within very short-range molecular complexes. For example, in studies of DNA non-homologous end joining, a Cy3/Cy5 pair was used to monitor the synapsis of DNA ends. biorxiv.org The observation of stable, high-FRET states provided direct evidence for the formation of a short-range synaptic complex, even if the precise sub-nanometer distance was not the primary measurement. biorxiv.org These applications demonstrate how Cyanine3-based smFRET is adapted to provide qualitative and quantitative insights into molecular events occurring at very close quarters.

Photophysical Mechanisms in Biomolecular Environments

The fluorescence properties of Cy3 are not intrinsic but are exquisitely sensitive to its immediate molecular surroundings. This subsection explores the key photophysical mechanisms that are modulated by the biomolecular environment, influencing the dye's performance as a fluorescent probe.

Cis-Trans Isomerization and Non-Fluorescent States

A primary deactivation pathway for the excited state of Cy3, competing directly with fluorescence, is cis-trans isomerization around the polymethine bridge. nih.govresearchgate.netaatbio.com The all-trans isomer is the predominantly fluorescent form, while the cis isomer is essentially non-fluorescent. medchemexpress.com This isomerization process involves the rotation of one half of the molecule relative to the other and is a major contributor to the relatively low fluorescence quantum yield of free Cy3 in non-viscous solutions. researchgate.netrsc.org The transition to the non-fluorescent cis state effectively quenches fluorescence and shortens the excited-state lifetime. researchgate.netresearchgate.net The rate of this isomerization is highly dependent on steric hindrance; when the dye's rotation is impeded, the likelihood of it remaining in the fluorescent trans state increases. nih.gov

Influence of Molecular Environment on Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield and lifetime of Cy3 are profoundly influenced by its local environment. nih.govresearchgate.net In aqueous solutions, the dye exhibits a low quantum yield, but this can be significantly enhanced by increasing the viscosity of the solvent or by binding to biomolecules. researchgate.netplos.org This enhancement is primarily attributed to the restriction of cis-trans isomerization. researchgate.netnih.gov For instance, the fluorescence quantum yield of Cy3 attached to DNA is generally higher than that of the free dye. nih.gov Furthermore, the specific location and nature of the surrounding biomolecular structure, such as proteins or nucleic acids, can lead to dramatic variations in fluorescence intensity and lifetime. nih.govnih.gov Close proximity to a protein, a phenomenon known as protein-induced fluorescence enhancement (PIFE), can significantly increase the fluorescence lifetime and quantum yield of Cy3 by sterically hindering the isomerization process. researchgate.netnih.gov

Impact of Linker Chemistry and Biomolecule Sequence/Structure on Dye Photophysics

The manner in which Cy3 is attached to a biomolecule, including the chemistry of the linker, plays a crucial role in its photophysical behavior. nih.gov The type of linker can affect the dye's orientation and its interactions with the biomolecule, thereby influencing its fluorescence quantum yield and lifetime. nih.gov For instance, studies have shown that the fluorescence of Cy3 attached to the terminus of an oligonucleotide can differ significantly from when it is linked internally. nih.gov

Moreover, the sequence and structure of the biomolecule itself have a strong impact on the dye's photophysics. nih.govnih.gov The fluorescence efficiency of Cy3 covalently attached to DNA has been demonstrated to be highly dependent on the DNA sequence. nih.gov Interactions between the Cy3 dye and the nucleobases, particularly purines, can restrict the dye's conformational freedom and lead to enhanced fluorescence. nih.govacs.org The flexibility of the oligonucleotide and the presence of specific bases in the vicinity of the dye dictate the extent of these interactions. nih.gov For example, Cy3 dyes terminally attached to a DNA duplex are often found to stack on the ends of the helix, akin to an extra base pair, which restricts their movement and influences their fluorescent properties. researchgate.net

Advanced Spectroscopic Characterization

To fully elucidate the behavior of Cy3 in complex biological systems, advanced spectroscopic techniques are employed. These methods provide detailed insights into the dye's orientation and structural dynamics in solution.

Linear Dichroism (LD) Spectroscopy for Solution Structure Analysis

Linear dichroism (LD) spectroscopy is a powerful technique for determining the alignment of chromophores within larger, oriented molecular assemblies. By measuring the differential absorption of linearly polarized light, LD provides information on the orientation of the dye's transition dipole moment relative to the alignment axis of the host biomolecule. researchgate.net For Cy3 conjugated to a biomolecule that can be oriented in solution, such as the M13 bacteriophage, flow LD experiments have shown that the long axis of the Cy3 chromophore tends to align parallel to the long axis of the biomacromolecule. researchgate.net This indicates a defined binding orientation, which is crucial for interpreting structural data from techniques like FRET.

Investigation of Chromophore Alignment

The alignment and rotational freedom of the Cy3 chromophore when attached to biomolecules can be investigated using time-resolved fluorescence anisotropy. nih.gov These measurements provide information on the rotational correlation time of the dye, revealing how restricted its movement is by its local environment. nih.gov In the absence of a binding partner, Cy3 attached to the end of a DNA strand exhibits relatively free rotation. However, upon binding to a protein, the rotational mobility of the dye becomes significantly hindered. nih.gov The degree of this hindrance can vary depending on the specific protein and the position of the Cy3 label on the DNA, providing insights into the protein-DNA complex's structure and dynamics. nih.govnih.gov For example, studies have shown that Cy3 at the 3' end of a DNA strand can experience more restricted rotational freedom upon protein binding compared to when it is at the 5' end, reflecting different local environments within the protein-DNA interface. nih.gov

| Parameter | Description | Typical Value/Observation | References |

| Excitation Maximum | The wavelength at which the dye maximally absorbs light. | ~550-555 nm | lifetein.comalfa-chemistry.com |

| Emission Maximum | The wavelength at which the dye maximally emits fluorescence. | ~570 nm | lifetein.comalfa-chemistry.com |

| Fluorescence Quantum Yield (Free in solution) | The ratio of photons emitted to photons absorbed. | Low in non-viscous aqueous solution. | researchgate.netrsc.org |

| Fluorescence Quantum Yield (Bound to DNA) | The quantum yield when covalently attached to a DNA molecule. | Generally enhanced compared to free dye. | nih.gov |

| Fluorescence Lifetime (Free in solution) | The average time the molecule spends in the excited state. | Short due to efficient cis-trans isomerization. | nih.gov |

| Fluorescence Lifetime (Bound to protein) | The lifetime when in close proximity to a protein. | Increased due to restricted isomerization. | researchgate.netnih.gov |

Analysis of Dye Aggregation and Oligomerization Phenomena

The self-association of dye molecules in solution is a well-documented phenomenon in dye chemistry, driven by factors such as strong intermolecular van der Waals-like attractive forces. primescholars.com Cyanine (B1664457) dyes, including Cyanine3 (Cy3), are particularly known for their propensity to form organized assemblies, a process that significantly alters their photophysical properties. primescholars.comwestmont.edu This aggregation can be influenced by various parameters, including dye concentration, ionic strength of the solution, temperature, and the presence of organic solvents or specific substrates. primescholars.com

The aggregation of cyanine dyes typically results in the formation of two distinct types of molecular clusters, known as H-aggregates and J-aggregates. primescholars.com The formation of these aggregates leads to noticeable changes in the absorption spectrum compared to the dye in its monomeric (single-molecule) state. primescholars.compradeepresearch.org These spectral shifts are explained by molecular exciton (B1674681) coupling theory, which describes the interaction between the transition dipole moments of the constituent dye molecules. pradeepresearch.org

H-aggregates: Named for the hypsochromic (blue) shift they induce in the absorption spectrum, H-aggregates are typically formed when dye molecules arrange in a parallel, face-to-face (cofacial) orientation. pradeepresearch.orgnih.gov This arrangement leads to the formation of a new, higher-energy absorption band. nih.gov A common consequence of H-aggregation is a significant decrease in fluorescence quantum yield, a phenomenon often referred to as aggregation-caused quenching. pradeepresearch.orgnih.gov

J-aggregates: Named after one of the first researchers to investigate them, E.E. Jelley, J-aggregates are characterized by a bathochromic (red) shift in the absorption spectrum. pradeepresearch.org This type of aggregate, often described as a "communal" state of dyes, typically involves a head-to-tail arrangement of molecules. pradeepresearch.org In contrast to H-aggregates, J-aggregates are often highly fluorescent. pradeepresearch.orgresearchgate.net

Research indicates that Cyanine3 has a strong tendency to form H-aggregates, particularly when molecules are brought into close spatial proximity. nih.govacs.org This can be experimentally engineered by covalently linking Cy3 molecules to scaffolds like DNA duplexes, which control the intermolecular distance with sub-nanometer precision. nih.govacs.org In such constructs, the interaction between the π-orbitals of adjacent Cy3 molecules leads to the formation of H-aggregates. nih.gov

The primary spectroscopic evidence for Cy3 H-aggregation is the appearance of a new, blue-shifted peak in the absorption spectrum. nih.govacs.org Studies on Cy3 dimers tethered by DNA have shown this new peak appearing at approximately 512 nm, a significant shift from the monomer's absorption maximum. nih.gov The intensity of this hypsochromic peak increases as the distance between the dye molecules decreases, indicating stronger excitonic coupling. nih.gov

Table 1: Spectroscopic Properties of Cyanine3 Monomers vs. H-Aggregates

This table summarizes the characteristic changes in the absorption spectrum of Cyanine3 upon the formation of H-aggregates, as observed in studies using DNA scaffolds to control dye proximity.

| Species | Absorption Maximum (λmax) | Spectral Shift | Primary Reference |

| Cy3 Monomer | ~550 nm | N/A | nih.gov |

| Cy3 H-Aggregate (Dimer) | ~512 nm | Hypsochromic (Blue Shift) | nih.gov |

Table 2: General Characteristics of H- and J-Aggregates

This table provides a comparative overview of the defining features of H- and J-aggregates commonly formed by cyanine dyes.

| Feature | H-Aggregates | J-Aggregates |

| Spectral Shift | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |

| Molecular Arrangement | Parallel, Face-to-Face | Head-to-Tail |

| Fluorescence | Low Quantum Yield / Quenched | High Quantum Yield |

| Primary Reference | pradeepresearch.org | pradeepresearch.org |

The formation of these aggregates is a critical consideration in the application of Cyanine3 NHS ester, as the resulting changes in spectroscopic properties can significantly impact experimental outcomes, particularly in fluorescence-based assays. The aggregation-caused quenching associated with H-dimer formation underscores the importance of controlling dye concentration and the local molecular environment to maintain optimal fluorescence output. nih.gov

Probe Design, Synthesis, and Derivatives

Design Principles for Fluorescent Conjugates

The design of effective fluorescent conjugates using Cyanine3 (Cy3) NHS ester is governed by several key principles aimed at optimizing performance in biological applications. Cy3 is a fluorescent dye from the cyanine (B1664457) family, characterized by a polymethine chain between two nitrogen-containing heterocycles. alfa-chemistry.com Its derivatives are widely used to label proteins, nucleic acids, and other biomolecules. wikipedia.orgmedchemexpress.com

The core of the design involves the N-hydroxysuccinimide (NHS) ester functional group. This group is highly reactive towards primary aliphatic amine groups, such as those found on the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. wikipedia.orgaatbio.com This reaction forms a stable, covalent amide bond, permanently attaching the Cy3 fluorophore to the target molecule. aatbio.com For optimal labeling efficiency, the conjugation reaction is typically carried out in a buffer with a pH of 8.5 ± 0.5. aatbio.com

A critical consideration in the design of fluorescent conjugates is the degree of labeling (DOL), which is the ratio of dye molecules to the target biomolecule. Over-labeling can lead to self-quenching, where the fluorescence of the Cy3 fluorophores is diminished due to their close proximity, which can negatively impact the sensitivity of the assay. aatbio.comvectorlabs.com Therefore, controlling the stoichiometry of the labeling reaction is crucial for achieving bright, sensitive conjugates.

The photophysical properties of Cy3 are central to its utility. It exhibits strong absorption and emission in the visible spectrum, with an excitation maximum of approximately 550-555 nm and an emission maximum around 570 nm. aatbio.comalfa-chemistry.com These properties make it compatible with common excitation sources like 532 nm or 555 nm lasers and detectable with standard TRITC (tetramethylrhodamine) filter sets. vectorlabs.com Furthermore, Cy3 fluorescence is relatively insensitive to pH changes within a broad physiological range (pH 4 to 10), adding to its versatility in various experimental conditions. alfa-chemistry.comvectorlabs.com

Synthetic Strategies for Cyanine3 NHS Ester Derivatives

While the NHS ester is a common reactive group, the versatility of the cyanine scaffold allows for the synthesis of derivatives with a variety of functional groups to suit different labeling strategies.

To expand the utility of Cyanine3, synthetic strategies have been developed to introduce alternative reactive groups, enabling conjugation to biomolecules that may lack primary amines or require different coupling chemistries.

Maleimides: Cyanine3 maleimide (B117702) derivatives are designed to react specifically with sulfhydryl (thiol) groups, which are found in cysteine residues of proteins and peptides. axispharm.combroadpharm.com This thiol-reactive chemistry provides a method for site-specific labeling, as cysteine residues are often less abundant than lysine residues. axispharm.comaatbio.com The maleimide group forms a stable thioether bond with the sulfhydryl group. researchgate.net

Azides: The introduction of an azide (B81097) (N3) group onto the Cyanine3 core creates a probe suitable for bioorthogonal chemistry, particularly "click chemistry". alfa-chemistry.commedchemexpress.com Azide-functionalized Cy3 can be used to label molecules that have been modified to contain an alkyne group. alfa-chemistry.comlumiprobe.com

Carboxylic Acids: Cyanine3 carboxylic acid derivatives serve as a versatile intermediate. lumiprobe.com The carboxylic acid group itself is generally non-reactive under biological conditions but can be activated, for example with carbodiimides, to react with primary amines, similar to an NHS ester. It can also be used as a control fluorophore in experiments. lumiprobe.commedchemexpress.com

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org These reactions typically involve pairs of mutually reactive functional groups that are absent in biological systems. acs.org Cyanine3 derivatives have been developed to participate in these highly specific ligation reactions.

The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". vectorlabs.commedchemexpress.com In this scheme, a biomolecule is first metabolically or synthetically tagged with an azide or an alkyne group. acs.org Then, a Cyanine3 derivative bearing the complementary functional group (alkyne or azide, respectively) is introduced. vectorlabs.comaxispharm.com The reaction proceeds rapidly and with high specificity to form a stable triazole linkage, covalently attaching the fluorophore to the target. vectorlabs.com

Strain-promoted alkyne-azide cycloaddition (SPAAC) is another bioorthogonal reaction that does not require a cytotoxic copper catalyst. medchemexpress.commedchemexpress.com Cyanine3 derivatives containing strained cyclooctyne moieties (like DBCO or BCN) can react directly with azide-modified biomolecules. medchemexpress.commedchemexpress.com These bioorthogonal functionalizations have become powerful tools for in vivo imaging and the specific labeling of biomolecules in complex cellular environments. rhhz.netnih.gov

Engineering Improved Analogs

Research has focused on engineering the core structure of Cyanine3 to improve its performance characteristics, leading to the development of analogs with enhanced photophysical properties and better suitability for specific applications.

Cyanine3B (Cy3B) is a structurally modified analog of Cy3 designed to overcome some of the parent dye's limitations. researchgate.net The key modification in Cy3B is the rigidification of the polymethine chain, which chemically prevents cis-trans photoisomerization. researchgate.net This isomerization is a major pathway for non-radiative decay in standard cyanine dyes, leading to a lower fluorescence quantum yield.

By restricting this rotational freedom, Cy3B exhibits significantly enhanced photophysical properties compared to Cy3. Its fluorescence quantum yield is substantially higher (0.67-0.68 compared to ~0.31 for Cy3), resulting in a much brighter fluorescent signal. researchgate.netlumiprobe.com Additionally, this structural rigidity contributes to increased photostability, meaning the dye is less prone to photobleaching during prolonged imaging experiments. aatbio.com The fluorescence lifetime of Cy3B is also notably longer, increasing to approximately 2.5-2.9 ns. researchgate.net These improvements make Cy3B a superior choice for demanding applications such as single-molecule imaging. researchgate.net

Standard, non-sulfonated Cyanine3 dyes have limited solubility in aqueous solutions, which can be problematic for labeling sensitive proteins and other biomolecules that may be denatured by the required organic co-solvents like DMSO or DMF. nanopaprika.euibiantech.com To address this, water-soluble derivatives have been developed.

The most common strategy for increasing water solubility is the introduction of sulfonate (SO3-) groups to the cyanine structure, creating sulfo-Cyanine3. interchim.frlumiprobe.com These negatively charged groups significantly increase the hydrophilicity of the dye, allowing labeling reactions to be performed in entirely aqueous environments. nanopaprika.eulumiprobe.com This avoids the use of organic co-solvents, prevents dye aggregation, and reduces non-specific hydrophobic interactions. nanopaprika.eu Sulfo-Cyanine3 derivatives are available with various reactive groups, including NHS esters, maleimides, and azides, making them a versatile option for labeling sensitive biological targets. vectorlabs.comnanopaprika.eu

Data Tables

Table 1: Photophysical Properties of Cyanine3 and its Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| Cyanine3 | 555 | 570 | 150,000 | 0.31 |

| Cyanine3B | 559 | 571 | 121,000 | 0.68 |

| Sulfo-Cyanine3 | 548 | 563 | 162,000 | 0.1 |

Data compiled from multiple sources. lumiprobe.comibiantech.comantibodies.combroadpharm.comantibodies.com Values can vary slightly depending on the solvent and conjugation state.

Table 2: Reactive Groups of Cyanine3 Derivatives and Their Targets

| Reactive Group | Target Functional Group | Resulting Linkage |

| NHS Ester | Primary Amine (-NH₂) | Amide |

| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether |

| Azide | Alkyne or Strained Alkyne | Triazole |

| Carboxylic Acid (activated) | Primary Amine (-NH₂) | Amide |

Challenges and Emerging Research Directions

Addressing Dye Aggregation and Photobleaching in Complex Systems

A significant challenge in the application of cyanine (B1664457) dyes, including Cy3, is their tendency to self-aggregate, particularly at high concentrations or when conjugated to macromolecules. nih.gov This aggregation can lead to fluorescence quenching and altered spectral properties, compromising experimental results. Photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light, also remains a concern, despite Cy3's generally robust photostability. alfa-chemistry.com

Emerging research focuses on several strategies to counter these issues:

Structural Modification: The development of dye analogs, such as Cy3B, offers enhanced resistance to internal de-excitation pathways, resulting in increased fluorescence and improved photostability. aatbio.com

Formulation and Buffer Optimization: The composition of the staining buffer can significantly impact dye performance. For instance, the use of specialized commercial buffers, like Brilliant Stain Buffer, has been shown to prevent the aggregation of polymer-based dyes in multicolor experiments. frontiersin.org

Asymmetrical Dye Design: A novel approach involves creating near-infrared (NIR) fluorescent dyes with an asymmetrical charge distribution. This design strategy hinders dye aggregation on the surface of biomolecules with multiple labeling sites, thereby preventing self-quenching and maintaining high quantum yield. nih.gov

These advancements are crucial for demanding applications like super-resolution microscopy, where intense and prolonged illumination is necessary, and in complex biological samples where dye-dye interactions are more likely.

Strategies for Mitigating Non-Specific Binding

Several strategies are employed to minimize non-specific interactions:

Blocking Agents: The most common approach involves pre-incubating the sample with a blocking reagent. rndsystems.com These reagents, which include bovine serum albumin (BSA), normal serum, or non-fat dry milk, work by occupying potential non-specific binding sites. rndsystems.com

Commercial Blocking Buffers: Specialized commercial buffers are available to reduce the non-specific binding of cyanine-like dyes. bdbiosciences.com For example, products like True-Stain Monocyte Blocker and BD Pharmingen™ MonoBlock™ Leukocyte Staining Buffer have been developed to eliminate non-specific signals on monocytes and other leukocytes in flow cytometry applications. frontiersin.orgbdbiosciences.comnih.gov

Optimization of Staining Conditions: Increasing the ionic strength of buffers can reduce non-specific ionic interactions. rndsystems.com Additionally, extending incubation times, such as performing staining overnight, can allow for the use of lower antibody concentrations, which in turn reduces non-specific binding while improving signal resolution. frontiersin.orgnih.gov

Researchers are also exploring novel optical methods, such as super-resolution multicolor fluorescence colocalization (SR-MFC), to visually identify and exclude non-specific binding sites, thereby improving the accuracy and reliability of immunoassays. rsc.org

Overcoming Self-Quenching Issues in Highly Labeled Conjugates

The primary strategy to overcome self-quenching is the careful optimization of the dye-to-protein (D/P) ratio during the conjugation reaction. scientificlabs.co.ukaxispharm.com

Empirical Optimization: The ideal D/P ratio must be determined empirically for each specific protein and application. scientificlabs.co.uk Studies have shown that for antibodies labeled with cyanine NHS esters, the brightest conjugates often have D/P ratios between 4 and 12. scientificlabs.co.uk However, other research suggests that a D/P ratio as low as 2:1 can provide the brightest signal. scientificlabs.co.uk Over-labeling beyond this optimal range leads to a significant drop in fluorescence due to self-quenching. scientificlabs.co.ukaatbio.com

Controlling Reaction Conditions: The concentration of the fluorescent molecules is a key factor influencing self-quenching. axispharm.com By carefully controlling the molar excess of the dye during the labeling reaction, researchers can manage the degree of labeling and prevent the close packing of dye molecules that causes quenching. axispharm.comcosmobio.co.jp

Future research may focus on developing new dye variants with reduced tendencies for homo-FRET (Förster Resonance Energy Transfer) or other quenching interactions, even at high labeling densities.

Development of Robust Labeling Protocols for Diverse Biomolecules

Achieving efficient and reproducible labeling of diverse biomolecules—from proteins and antibodies to peptides and nucleic acids—requires the development of robust and optimized protocols. jenabioscience.comgenexismolekule.com The reactivity of the Cy3 NHS ester with primary amines is highly dependent on several factors that must be carefully controlled. interchim.frlumiprobe.com

Key parameters for robust labeling include:

pH Control: The labeling reaction is strongly pH-dependent. An optimal pH range of 8.3-9.5 is recommended, as the primary amino groups on the biomolecule must be deprotonated to be reactive. jenabioscience.cominterchim.fraatbio.com At lower pH, the reaction rate slows considerably, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. scientificlabs.co.ukinterchim.frlumiprobe.com

Biomolecule and Dye Concentration: Labeling efficiency is dependent on the concentration of the protein or other target molecule. jenabioscience.com Concentrations of at least 2 mg/mL are generally recommended, with optimal results often achieved at 10 mg/mL. jenabioscience.commedchemexpress.com The molar ratio of dye to biomolecule must also be optimized to achieve the desired degree of labeling without causing self-quenching. scientificlabs.co.ukaatbio.com

Buffer Composition: The presence of any substances containing primary amines, such as Tris buffer or ammonium (B1175870) salts, in the reaction buffer will compete with the target biomolecule for the dye, dramatically reducing labeling efficiency. jenabioscience.comaatbio.com Therefore, dialysis or purification of the biomolecule into an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate is crucial before labeling. aatbio.comaatbio.com

Solvent: While water is a common solvent, the low aqueous solubility of non-sulfonated Cy3 NHS ester often necessitates the use of an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the dye before adding it to the aqueous biomolecule solution. interchim.frlumiprobe.comapexbt.com

Ongoing research aims to simplify these protocols and develop water-soluble dye variants, such as sulfo-Cy3 NHS ester, to eliminate the need for organic solvents, which can be detrimental to delicate proteins. aatbio.comlumiprobe.com

Table 1: Key Parameters for Robust Cy3 NHS Ester Labeling

| Parameter | Recommended Range/Condition | Rationale | Citations |

|---|---|---|---|

| pH | 8.3 - 9.5 | Ensures primary amines are deprotonated and reactive while minimizing NHS ester hydrolysis. | jenabioscience.cominterchim.frlumiprobe.comaatbio.com |

| Protein Concentration | > 2 mg/mL (Optimal: 2-10 mg/mL) | Higher concentrations increase labeling efficiency. | jenabioscience.commedchemexpress.comaatbio.com |

| Buffer System | Amine-free (e.g., PBS, Bicarbonate) | Prevents competition for the reactive dye from buffer components like Tris or glycine. | jenabioscience.comaatbio.com |

| Dye/Protein Molar Ratio | 2:1 to 20:1 (Requires empirical optimization) | Balances labeling efficiency with the risk of self-quenching at high ratios. | scientificlabs.co.ukaatbio.com |

Integration with Multi-Modal Imaging Platforms

A significant emerging direction is the integration of Cy3 NHS ester labeling with multi-modal imaging platforms, most notably Correlative Light and Electron Microscopy (CLEM). wikipedia.orgnih.gov CLEM combines the advantages of fluorescence microscopy (FM) and electron microscopy (EM), allowing researchers to visualize fluorescently labeled molecules within the high-resolution ultrastructural context provided by EM. wikipedia.orgyoutube.comup.edu.ph

In a typical CLEM workflow, a sample is first imaged with a fluorescence microscope to identify the location of a Cy3-labeled protein or structure of interest. youtube.com Subsequently, the same sample is processed and imaged in an electron microscope. wikipedia.org By overlaying the two images, researchers can precisely correlate functional information (from the fluorescence signal) with detailed structural information (from the electron micrograph). nih.govyoutube.com

This powerful combination is being used to:

Study the precise localization of proteins within cellular organelles. nih.gov

Investigate the relationship between form and function in complex biological systems, such as neural connections. youtube.com

Characterize the ultrastructure of pathological protein deposits in neurodegenerative diseases. nih.gov

The development of integrated systems that combine both microscopy modalities in a single instrument is streamlining the CLEM workflow, making it faster and reducing the risk of sample damage or alteration between imaging steps. wikipedia.orgyoutube.com Furthermore, the combination of PET imaging with near-infrared fluorescence optical imaging (NIR-OI) represents another powerful multimodal approach, enabling whole-body imaging followed by image-guided surgery. mdpi.com

Exploration of Novel Cyanine3 NHS Ester Applications Beyond Conventional Labeling

While Cy3 NHS ester is a workhorse for standard fluorescent labeling in applications like immunofluorescence, microscopy, and flow cytometry, its unique photophysical properties are being harnessed for more advanced and novel applications. alfa-chemistry.comaxispharm.comaatbio.com

Emerging areas of exploration include:

Super-Resolution Microscopy: Techniques like Stochastic Optical Reconstruction Microscopy (STORM) require photoswitchable or reversibly quenchable fluorophores. While Cy5 is more commonly used, the principles of phosphine-based quenching of cyanine dyes could be extended to Cy3, enabling its use in super-resolution imaging to overcome the diffraction limit of light. nih.govstmarys-ca.eduresearchgate.net

Biosensing and Molecular Probes: The fluorescence of Cy3 is sensitive to its local environment. This property is being exploited to design biosensors and molecular probes. For instance, Cy3-labeled oligonucleotides can act as molecular beacons or TaqMan probes in real-time PCR, where fluorescence is quenched until the probe hybridizes to its target sequence. aatbio.comnih.gov

FRET-Based Assays: Cy3 is a common FRET (Förster Resonance Energy Transfer) donor, often paired with acceptors like Cy5. FRET-based assays using Cy3-labeled molecules are used to study molecular interactions, such as protein-protein and protein-DNA binding, by measuring distance-dependent energy transfer. wikipedia.org

Theranostics: There is growing interest in developing "theranostic" agents that combine diagnostic imaging and therapy. While often employing near-infrared dyes like Cy7, the principle of conjugating a targeting molecule (like a peptide) to both a therapeutic drug and an imaging agent could be adapted using Cy3 for optical tracking. aatbio.com

Pan-Membrane-Protein Labeling: A rapid labeling strategy using NHS esters allows for the high-density labeling of the entire surface proteome of live cells. This provides a powerful tool for visualizing dynamic cell shapes and membrane interactions over long imaging periods. nih.gov

These evolving applications demonstrate the continued versatility of Cy3 NHS ester, moving it beyond a simple visualization tool to an active component in sophisticated biophysical and diagnostic assays.

Q & A

Q. What are the spectral properties of Cyanine3 NHS ester minimal dye, and how do they influence experimental design?

Cyanine3 NHS ester exhibits excitation/emission maxima at 555 nm / 570 nm ( ), with an extinction coefficient of 150,000 M⁻¹cm⁻¹ and a quantum yield of 0.12 (). These properties make it compatible with standard fluorescence filters for TRITC, AlexaFluor® 546, and DyLight® 549 ( ). Researchers should select excitation/emission filters within ±10 nm of these peaks to maximize signal-to-noise ratios. For multiplexing, pair Cyanine3 with fluorophores emitting >600 nm (e.g., Cyanine5) to minimize spectral overlap ().

Q. How should this compound be stored and reconstituted for optimal stability?

- Storage : Store at -20°C in the dark ; avoid repeated freeze-thaw cycles. Under these conditions, the dye remains stable for 12 months ().

- Reconstitution : Dissolve in anhydrous polar aprotic solvents (e.g., DMSO or DMF) to a stock concentration of 1–10 mM . Avoid aqueous buffers during initial dissolution to prevent hydrolysis of the NHS ester ().

- Short-term use : Post-reconstitution, aliquots can be stored at 4°C in the dark for ≤1 week ().

Q. What is the recommended protocol for conjugating Cyanine3 NHS ester to proteins?

Buffer preparation : Use pH 8.5–9.0 (e.g., 0.1 M sodium bicarbonate) to maximize reactivity with lysine residues ().

Dye-to-protein ratio : For minimal labeling (1–2 dyes per protein), use a 5:1 molar excess of dye ().

Reaction time : Incubate at 4°C for 2 hours or room temperature for 1 hour ().

Purification : Remove unreacted dye via size-exclusion chromatography or dialysis ().

Note: Validate labeling efficiency using absorbance at 555 nm (dye) and 280 nm (protein), correcting for dye contribution to A280 (CF280 = 0.09) ().

Advanced Research Questions

Q. How can researchers resolve contradictions in labeling efficiency across experimental replicates?

Common issues and solutions:

- Hydrolysis of NHS ester : Ensure solvents are anhydrous and reaction buffers are freshly prepared ().

- Protein aggregation : Use detergents (e.g., 0.1% Tween-20) to maintain solubility ().

- Incomplete purification : Validate removal of free dye using SDS-PAGE with in-gel fluorescence imaging ().

- Buffer interference : Avoid Tris or other amine-containing buffers during conjugation ().

Q. How does the "minimal dye" formulation differ from standard Cyanine3 NHS ester, and when is it preferred?

The "minimal dye" variant is precisely quantified (quantity variation ≤10%) for 2D-DIGE (Difference Gel Electrophoresis) applications, where consistent dye-to-protein ratios are critical ( ). It minimizes over-labeling artifacts, ensuring <2 dyes per protein to avoid charge-based migration shifts in electrophoresis ( ). Standard NHS ester is suitable for bulk labeling (e.g., flow cytometry) but lacks the strict quantification required for differential proteomics ( ).

Q. What strategies mitigate steric hindrance or functional interference in labeled proteins?

- Site-specific labeling : Use cysteine-targeting maleimide derivatives instead of lysine-targeting NHS esters if the protein’s active site contains critical lysines ().

- Post-labeling functional assays : Compare labeled vs. unlabeled protein activity (e.g., enzymatic assays) to confirm retained functionality ().

- Controlled labeling density : For multi-subunit proteins, limit labeling to 1 dye per subunit to minimize steric effects ().

Methodological Considerations for Experimental Design

Q. How to optimize Cyanine3 labeling for low-abundance protein targets?